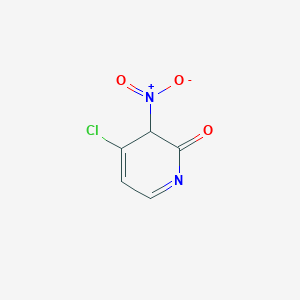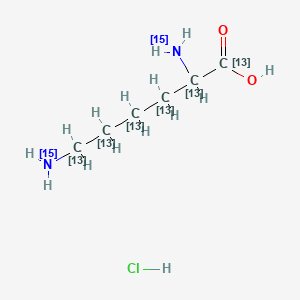
Ctps1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ctps1-IN-2 is a highly specific inhibitor of CTP synthase 1 (CTPS1), an enzyme that plays a crucial role in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ctps1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s specificity and potency. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Ctps1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
Ctps1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of CTPS1 in nucleotide biosynthesis.
Biology: Helps in understanding the metabolic pathways involving CTP synthesis and its regulation.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inhibiting CTPS1 and disrupting nucleotide synthesis in rapidly proliferating cells
Wirkmechanismus
Ctps1-IN-2 exerts its effects by selectively inhibiting CTPS1, an enzyme responsible for converting UTP to CTP. This inhibition disrupts the de novo synthesis of CTP, leading to a depletion of CTP pools in cells. The resulting imbalance in nucleotide levels triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
STP938: Another selective inhibitor of CTPS1, known for its high specificity and potency.
CTPS2 Inhibitors: Compounds targeting CTPS2, although less specific and potent compared to CTPS1 inhibitors.
Uniqueness
Ctps1-IN-2 is unique due to its high specificity for CTPS1 over CTPS2, making it a valuable tool for studying the distinct roles of these enzymes in nucleotide biosynthesis. Its selective inhibition of CTPS1 offers potential therapeutic advantages by minimizing off-target effects and systemic toxicity .
Eigenschaften
Molekularformel |
C24H27N7O5S |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
4-[2-(cyclopropylsulfonylamino)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32) |
InChI-Schlüssel |
WVCJRTCHVUNXST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)





![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)

